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Bicyclohexyl-3,3'-diene

Epoxy resin Thermal stability Isomer purity

Bicyclohexyl-3,3'-diene (CAS 37746-25-1, molecular formula C12H18, molecular weight 162.27 g/mol) is a bifunctional alicyclic diolefin consisting of two cyclohexene rings directly linked by a single carbon-carbon bond. It serves as the essential monomeric precursor for the high-performance epoxy compound 3,4,3′,4′-diepoxybicyclohexyl (CAS 37777-16-5), a fully alicyclic, ester-free diepoxy resin that underpins advanced electronic encapsulation, transparent composite, and electrical insulation applications.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 37746-25-1
Cat. No. B8545967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclohexyl-3,3'-diene
CAS37746-25-1
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)C2CCC=CC2
InChIInChI=1S/C12H18/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-3,5,11-12H,4,6-10H2
InChIKeyFRQGUZFVAWVQLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclohexyl-3,3'-diene (CAS 37746-25-1): Core Properties and Industrial Identity of a Key Alicyclic Diolefin Monomer


Bicyclohexyl-3,3'-diene (CAS 37746-25-1, molecular formula C12H18, molecular weight 162.27 g/mol) is a bifunctional alicyclic diolefin consisting of two cyclohexene rings directly linked by a single carbon-carbon bond [1]. It serves as the essential monomeric precursor for the high-performance epoxy compound 3,4,3′,4′-diepoxybicyclohexyl (CAS 37777-16-5), a fully alicyclic, ester-free diepoxy resin that underpins advanced electronic encapsulation, transparent composite, and electrical insulation applications [2][3]. The compound's value in scientific and industrial procurement is tightly coupled to its isomer purity, as intramolecular dehydration of hydrogenated biphenol can generate positional double-bond isomers that propagate through to epoxidized derivatives, directly affecting cured-product thermal stability and reactivity [4]. Standard commercial purity for research-grade material is typically ≥95% (GC) [1]. The IUPAC name is 4-cyclohex-3-en-1-ylcyclohexene (also named 3,3′-bicyclohexenyl in some literature) [1].

Why Generic Substitution of Bicyclohexyl-3,3'-diene Fails: Isomer-Dependent Performance in Epoxy Resin Supply Chains


Bicyclohexyl-3,3'-diene cannot be treated as a freely interchangeable bulk diolefin because the positional isomer distribution of its double bonds—an unavoidable consequence of the acid-catalyzed intramolecular dehydration of hydrogenated biphenol—directly propagates into the epoxidized downstream product 3,4,3′,4′-diepoxybicyclohexyl [1]. The patent literature explicitly establishes that when the isomeric impurity content in the diepoxybicyclohexyl compound exceeds 20% (as determined by GC peak area ratio), the cured epoxy article exhibits a significantly lower glass transition temperature (Tg) and dramatically reduced thermal stability compared to low-isomer (<20%) formulations [2][3]. Furthermore, the bicyclohexyl-3,3′-diene skeleton lacks the ester linkages present in widely used cycloaliphatic epoxy precursors such as 3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexanecarboxylate (CELLOXIDE 2021P), thereby eliminating the hydrolytic degradation pathway that compromises the latter under high-temperature/high-humidity conditions such as semiconductor reflow soldering (210–270 °C) [4]. These two structural determinants—isomer purity and ester-free architecture—mean that sourcing bicyclohexyl-3,3′-diene without documented isomer profile and validated synthetic provenance introduces unacceptable variability into downstream epoxy performance, making generic substitution a material risk for electronic-grade and optical-grade applications.

Bicyclohexyl-3,3'-diene Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Isomer Content Threshold: Tg Suppression in 3,4,3′,4′-Diepoxybicyclohexyl Cured Articles When Precursor Diene Isomer Content Exceeds 20%

The thermal performance of cured epoxy articles derived from bicyclohexyl-3,3′-diene is quantitatively linked to the isomeric purity of the diepoxybicyclohexyl intermediate. In patents assigned to Daicel Chemical Industries, cured articles prepared from 3,4,3′,4′-diepoxybicyclohexyl containing less than 20% isomers (by GC peak area) exhibited a glass transition temperature (Tg) at which no inflection point was observed in thermo-mechanical analysis (TMA) even up to 340 °C, and a coefficient of linear expansion of 63 ppm (measured from 50 °C to 200 °C) [1]. In contrast, the same patent explicitly states that compounds with isomer content of 20% or more yield cured articles with 'significantly lower glass transition temperature' and 'dramatically deteriorated thermal stability' [1][2]. This establishes the 20% isomer content threshold as a critical procurement specification: bicyclohexyl-3,3′-diene must be sourced with documented isomer profile to ensure the downstream diepoxide meets the <20% requirement.

Epoxy resin Thermal stability Isomer purity

Ester-Free Architecture: Hydrolytic Stability Advantage of Bicyclohexyl-3,3′-diene-Derived Diepoxide Over Ester-Containing Cycloaliphatic Epoxy Resins

The diepoxide derived from bicyclohexyl-3,3′-diene, namely 3,4,3′,4′-diepoxybicyclohexyl, contains no ester groups in its molecular backbone. This contrasts fundamentally with the most widely used commercial cycloaliphatic epoxy resins. The patent literature explicitly identifies that 3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexanecarboxylate (CELLOXIDE 2021P / ERL-4221), bis(3,4-epoxycyclohexylmethyl)adipate (ERL-4299), and their ε-caprolactone adducts each contain ester linkages that are susceptible to hydrolysis under high-temperature/high-humidity conditions, leading to deterioration of cured-product physical properties [1]. In semiconductor encapsulation applications where packages are exposed to 210–270 °C during reflow soldering after moisture absorption, ester hydrolysis generates internal pressure from vaporized moisture and causes cracking (the 'popcorn effect') [1]. The ester-free bicyclohexyl-derived diepoxide is stated to yield a cured article 'suffering from no deterioration in properties even when used in hot and humid surroundings or used under such conditions as to give a strong acid' [2][3]. This structural differentiation provides a procurement rationale for selecting bicyclohexyl-3,3′-diene as the precursor monomer for moisture-resistant electronic encapsulants.

Hydrolytic stability Electronic encapsulation Moisture resistance

Curing Reactivity Advantage: Higher Cure Rate of Ester-Free Bicyclohexyl-Derived Diepoxide (CADE-2) vs. Ester-Containing ECC in Photo-Initiated Cationic Polymerization

In a controlled head-to-head study by Sasaki (2007) published in Progress in Organic Coatings, the curing reactivity of two ester-free cycloaliphatic diepoxides was compared against the commercial standard 3,4-epoxycyclohexyl-3′,4′-epoxycyclohexane-carboxylate (ECC, i.e., CELLOXIDE 2021P equivalent) using photo-DSC and real-time DRA methods [1]. The compound 3,3′-bicyclohexene-3,3′,4,4′-diepoxide (CADE-2), which is the direct epoxidation product of bicyclohexyl-3,3′-diene, exhibited a confirmed higher curing rate than ECC [1]. The study identified that the ester group in ECC participates in and interferes with the cationic ring-opening polymerization, resulting in lower reactivity, whereas the ester-free CADE-2 does not suffer from this negative effect [1]. Additionally, CADE-2 was described as 'low viscous,' which is a further processing advantage over the 'highly viscous' CADE-1 (2,2-bis-(3,4-epoxycyclohexyl)-propane) tested in the same study [1]. This provides direct experimental evidence that bicyclohexyl-3,3′-diene-derived diepoxide offers a measurable cure-rate advantage over the industry-standard ester-containing cycloaliphatic epoxy monomer.

Cationic photopolymerization Cure kinetics Photo-DSC

Absence of Sterically Hindering Methyl Groups: Reactivity Advantage Over 1,2,8,9-Diepoxylimonene (CELLOXIDE 3000)

Patent literature from Daicel Chemical Industries explicitly compares the reactivity of 3,4,3′,4′-diepoxybicyclohexyl (derived from bicyclohexyl-3,3′-diene) with that of 1,2,8,9-diepoxylimonene (CELLOXIDE 3000). The latter contains methyl groups directly attached to the carbon atoms constituting the epoxy rings, and these methyl substituents cause steric hindrance that 'thereby has low reactivity' [1]. In contrast, the diepoxybicyclohexyl compound has no substituents on the epoxy-bearing carbons (R1–R18 are hydrogen in the unsubstituted form), resulting in an unhindered epoxy group with inherently higher reactivity toward cationic and acid-anhydride curing agents [1][2]. This structural difference establishes a clear reactivity hierarchy: 3,4,3′,4′-diepoxybicyclohexyl > 1,2,8,9-diepoxylimonene, driven by reduced steric congestion at the oxirane ring.

Steric hindrance Epoxy reactivity Cationic polymerization

Gas Chromatographic Identity Confirmation: Experimentally Determined Kovats Retention Indices on Squalane and Apiezon L Stationary Phases

The NIST Chemistry WebBook compiles experimentally measured Kovats retention indices (RI) for bicyclohexyl-3,3′-diene on two standard non-polar GC stationary phases, providing a robust, instrument-independent identity verification metric for incoming quality control [1]. On squalane at 100 °C (isothermal, 50 m × 0.25 mm capillary column), the RI is 1301; on Apiezon L under identical column geometry and temperature, the RI is 1340 [1]. These values serve as reference benchmarks for purity assessment and isomer differentiation. The closely related bicyclohexyl-3-ene (C12H20, one double bond) and bicyclopentyl-3,3′-diene (C10H14) are also listed in the NIST database as comparative homologs, enabling unambiguous chromatographic discrimination of bicyclohexyl-3,3′-diene from its hydrogenation products, ring-size analogs, and positional isomers [1][2]. This chromatographic fingerprint is critical for procurement specification because it allows laboratories to verify that the supplied material is indeed bicyclohexyl-3,3′-diene and not an isomer mixture or degradation product.

GC identification Retention index Quality control

High-Purity Synthesis Process: Solvent-Free Intramolecular Dehydration with Alkali Metal Hydrogen Sulfate Enables Isomer-Controlled Production

A dedicated patent (JP2005097274A, Daicel Chemical Industries) describes a solvent-free method for producing high-purity bicyclohexyl-3,3′-diene via intramolecular dehydration of hydrogenated biphenol in the presence of an alkali metal hydrogen sulfate catalyst [1]. The process involves two sequential steps: (1) heating at 150–220 °C under normal pressure to distill off by-product water, followed by (2) heating the reaction liquid under reduced pressure (5–20 Torr) at 150–220 °C to distill the bicyclohexyl-3,3′-diene product [1]. This controlled two-stage distillation suppresses side reactions and isomerization that occur in conventional single-step dehydration processes [2]. In contrast, earlier methods using catalysts such as sulfuric acid, p-toluenesulfonic acid, or phosphoric acid in organic solvents (e.g., pseudocumene) can produce broader isomer distributions [2]. The solvent-free alkali metal hydrogen sulfate method is explicitly claimed to yield a higher-purity diolefin with lower isomeric impurity content, which directly addresses the <20% isomer threshold critical for downstream diepoxide performance [1][3]. This process-derived purity advantage provides a procurement rationale: bicyclohexyl-3,3′-diene sourced from manufacturers employing this patented method is expected to exhibit superior isomer profile compared to material produced by generic acid-catalyzed dehydration.

Process chemistry Isomer control Purity optimization

Optimal Procurement and Application Scenarios for Bicyclohexyl-3,3′-diene Based on Quantitative Differentiation Evidence


Semiconductor Encapsulation Resin Formulation Requiring Reflow-Solder Reliability

Bicyclohexyl-3,3′-diene is the preferred precursor monomer for synthesizing 3,4,3′,4′-diepoxybicyclohexyl for semiconductor encapsulation resins that must survive surface-mount reflow soldering at 210–270 °C without popcorn cracking. The ester-free architecture of the resulting diepoxide eliminates the hydrolytic degradation pathway that compromises CELLOXIDE 2021P and ERL-4299 under combined moisture and high-temperature exposure [1]. Additionally, the low-isomer variant (<20% by GC) delivers a glass transition temperature with no detectable inflection point up to 340 °C in TMA and a low coefficient of linear expansion of 63 ppm, ensuring dimensional stability through the soldering thermal excursion [2]. Formulators should specify bicyclohexyl-3,3′-diene with documented isomer profile and request material synthesized via the solvent-free alkali metal hydrogen sulfate dehydration method to maximize batch-to-batch consistency [3].

High-Speed UV-Curable Coatings, Inks, and Stereolithography Resins Using Cationic Photoinitiators

The diepoxide derived from bicyclohexyl-3,3′-diene (CADE-2) has been experimentally demonstrated via photo-DSC to exhibit a higher curing rate in cationic photopolymerization than the industry-standard ester-containing monomer ECC (CELLOXIDE 2021P equivalent) [1]. This cure-rate advantage, attributed to the absence of the ester group that interferes with cationic ring-opening polymerization, makes bicyclohexyl-3,3′-diene an attractive precursor for formulating UV-curable inks, coatings, and stereolithography resins where production throughput is directly linked to polymerization speed. The low viscosity of CADE-2 further enhances formulation flexibility, enabling higher filler loading or reduced reactive diluent content compared to more viscous cycloaliphatic epoxy alternatives [1]. Procurement should prioritize bicyclohexyl-3,3′-diene that yields a diepoxide with the confirmed low-isomer profile, as isomer contamination can reduce curing reactivity [2].

Transparent Hybrid Sheets and Optical Device Substrates Requiring Thermal Stability and Low Optical Anisotropy

Patents assigned to Sumitomo Bakelite and Daicel Chemical Industries disclose transparent hybrid sheets fabricated from resin compositions containing 3,4,3′,4′-diepoxybicyclohexyl (derived from bicyclohexyl-3,3′-diene) and glass cloth, which exhibit superior transparency, thermal resistance, lower linear expansion coefficient, reduced optical anisotropy, and higher flatness compared to conventional plastic substrates [1][2]. The critical enabler is the low-isomer content of the diepoxybicyclohexyl compound (isomers ≤20% of total diepoxide), which ensures superior curing performance at low temperatures and a lower linear thermal expansion coefficient after curing [2]. For procurement of bicyclohexyl-3,3′-diene destined for optical applications, the isomer content specification is paramount: only low-isomer-grade material can yield diepoxide that meets the transparency and flatness requirements of optical lenses, light-guiding panels, and display element substrates [1].

Electrical Insulating Oil Stabilizers and Casting Epoxy Resin Compositions for High-Voltage Electrical Insulation

The alicyclic diepoxide derived from bicyclohexyl-3,3′-diene is claimed as an effective stabilizer for electrical insulating oils, improving long-term stability and maintaining low acid values [1]. In casting epoxy resin compositions for electrical insulation, the low viscosity of the diepoxybicyclohexyl monomer enables high inorganic filler loading without sacrificing workability, resulting in cured products with high bending strength, high Tg, and low permittivity [1][2]. The ester-free, halogen-free nature of this diepoxide ensures superior electrical characteristics (no ionic chloride contamination, unlike glycidyl ether-based epoxies) and eliminates the risk of acid-catalyzed degradation in insulating oil service [1]. For procurement in this application sector, bicyclohexyl-3,3′-diene should be specified with both isomer purity certification and trace-metal analysis, as ionic impurities can compromise the dielectric properties of the final insulating material [3].

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